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Ac-LEVDGWK(Dnp)-NH2: A FRET-Based Substrate for Caspase Activity

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Compound of Interest		
Compound Name:	Ac-LEVDGWK(Dnp)-NH2	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the **Ac-LEVDGWK(Dnp)-NH2** substrate, detailing its principle of action, experimental applications, and the relevant biological pathways it helps to elucidate. This substrate is a valuable tool for the sensitive and specific detection of caspase activity, particularly for executioner caspases involved in apoptosis.

Core Principle: Fluorescence Resonance Energy Transfer (FRET)

The **Ac-LEVDGWK(Dnp)-NH2** substrate operates on the principle of Fluorescence Resonance Energy Transfer (FRET). This mechanism involves a donor fluorophore and an acceptor quencher molecule. In the intact substrate, the spatial proximity of the quencher, 2,4-Dinitrophenyl (Dnp), to a fluorophore (presumed to be a coumarin derivative, such as 7-amino-4-methylcoumarin [AMC]), results in the suppression of the fluorophore's signal.

The peptide linker, LEVDGWK, contains the specific recognition sequence for certain caspases. Upon cleavage of this linker by an active caspase, the fluorophore and the Dnp quencher are separated. This separation disrupts the FRET, leading to a significant increase in the fluorescence signal of the donor. The intensity of this fluorescence is directly proportional to the caspase activity in the sample.

Substrate Specificity and Applications



The LEVD sequence is a recognized cleavage motif for several caspases. While it can be cleaved by multiple caspases, it is often utilized for measuring the activity of effector caspases such as caspase-3 and caspase-7, which play a central role in the execution phase of apoptosis. Due to potential cross-reactivity with other caspases, it is crucial to use specific inhibitors and controls to identify the activity of a particular caspase in a sample.

This substrate is widely applicable in:

- Drug Discovery: Screening for inhibitors or activators of specific caspases.
- Apoptosis Research: Studying the mechanisms of programmed cell death in various physiological and pathological conditions.
- Toxicity Studies: Assessing the apoptotic potential of chemical compounds.

Quantitative Data

While specific kinetic data for **Ac-LEVDGWK(Dnp)-NH2** is not readily available in the public domain, the following table summarizes typical quantitative parameters for similar and commonly used caspase substrates. These values can serve as a reference for experimental design.

Parameter	Ac-DEVD-AFC[1]	Ac-DEVD-pNA[2][3] [4][5]	Ac-LEVD-AMC[6]
Target Caspases	Caspase-3, -7	Caspase-3, -7	Caspase-4
Fluorophore/Chromop hore	AFC	pNA	AMC
Excitation (nm)	400	405 (absorbance)	360-380
Emission (nm)	505	N/A	440-460
Km for Caspase-3 (μΜ)	Not specified	~9.7 - 11	Not applicable

Note: AFC (7-amino-4-trifluoromethylcoumarin), pNA (p-nitroanilide), AMC (7-amino-4-methylcoumarin). The excitation and emission wavelengths for **Ac-LEVDGWK(Dnp)-NH2** are



presumed to be similar to other coumarin-based substrates like Ac-LEVD-AMC.

Experimental Protocol: Caspase Activity Assay

This protocol provides a general framework for a fluorometric caspase activity assay using a substrate like **Ac-LEVDGWK(Dnp)-NH2**. Optimization may be required for specific cell types or experimental conditions.

1. Reagent Preparation:

- Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C.
- Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, and 10% sucrose.
 Prepare fresh before use by adding DTT.
- Substrate Stock Solution: Prepare a 10 mM stock solution of Ac-LEVDGWK(Dnp)-NH2 in DMSO. Store in light-protected aliquots at -20°C.
- Fluorophore Standard: Prepare a stock solution of the free fluorophore (e.g., AMC) in DMSO to generate a standard curve for quantifying enzyme activity.
- 2. Sample Preparation (Cell Lysates):
- Induce apoptosis in the experimental cell population. Include a non-induced control group.
- Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
- Wash the cell pellet with ice-cold PBS and centrifuge again.
- Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 μ L per 1-5 x 10⁶ cells).
- Incubate on ice for 15-20 minutes.
- Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the cell lysate for the assay.



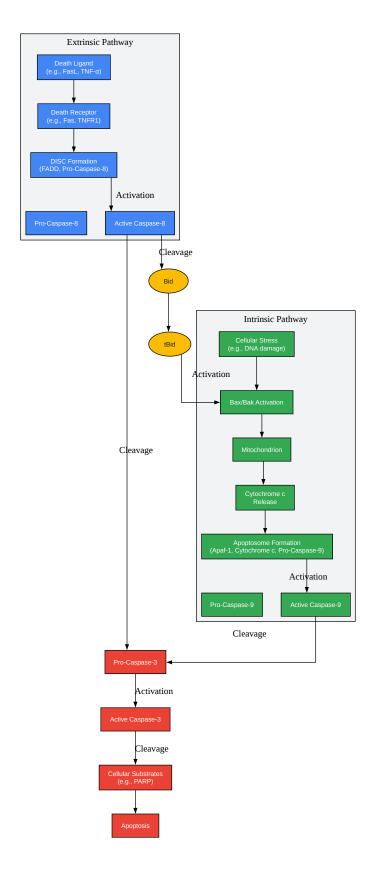
3. Assay Procedure:

- In a 96-well black microplate, add your cell lysate to each well.
- · Include a blank well containing only Lysis Buffer.
- To each well, add Assay Buffer.
- Initiate the reaction by adding the Ac-LEVDGWK(Dnp)-NH2 substrate to each well to a final concentration of 50-200 μM.
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., ~360 nm excitation and ~460 nm emission for an AMC-like fluorophore).
- To quantify the caspase activity, generate a standard curve using the free fluorophore standard.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the caspase-3 activation pathway and the experimental workflow for the caspase activity assay.

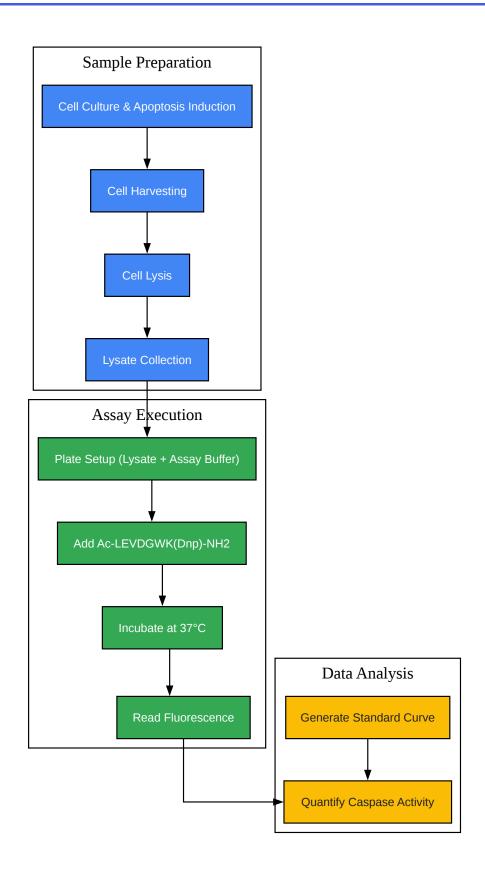




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Caspase-3 Activation Signaling Pathway.





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Experimental Workflow for Caspase Assay.



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